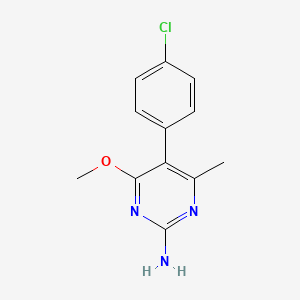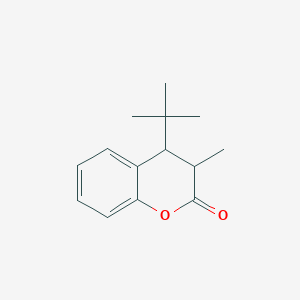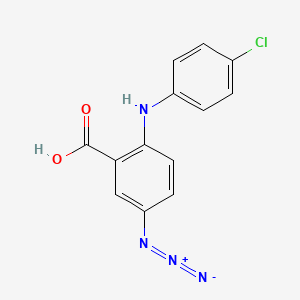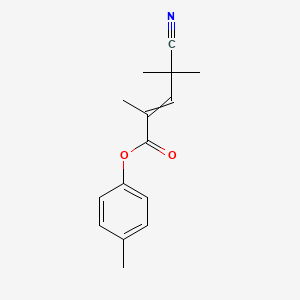
2,2-Diethyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered ring structures containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diethyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) yields thiazolidin-4-one derivatives . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2,2-Diethyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidinone derivatives with altered functional groups .
科学的研究の応用
2,2-Diethyl-1,3-thiazolidin-4-one has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
作用機序
The mechanism of action of 2,2-Diethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, it may interact with receptors and signaling pathways involved in inflammation and microbial infections .
類似化合物との比較
2,2-Diethyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness. Some similar compounds include:
Thiazolidin-2,4-dione: Known for its antidiabetic activity through stimulation of the PPARγ receptor.
Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Thiazolidine: A precursor to various thiazolidinone derivatives with notable medicinal properties.
The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
61260-35-3 |
|---|---|
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NOS/c1-3-7(4-2)8-6(9)5-10-7/h3-5H2,1-2H3,(H,8,9) |
InChIキー |
IJCXESHXYBVSDI-UHFFFAOYSA-N |
正規SMILES |
CCC1(NC(=O)CS1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


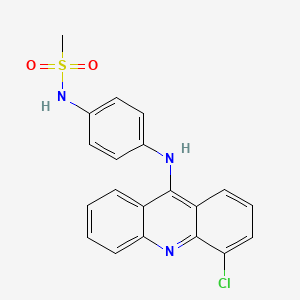
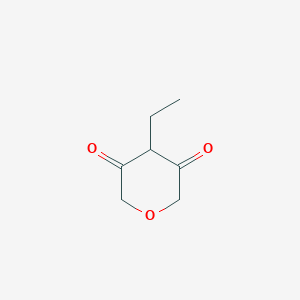
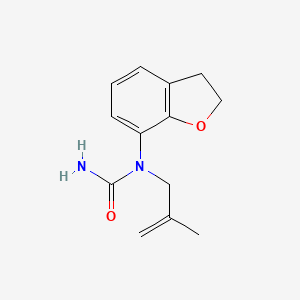
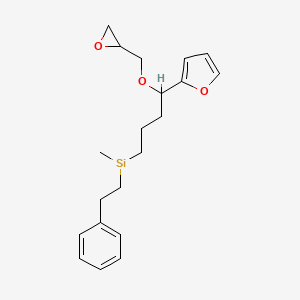
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
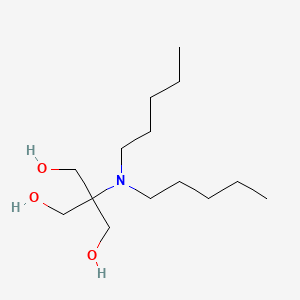
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
